N-(4-chlorobenzyl)-2-(furan-2-yl)-4-(phenylsulfonyl)oxazol-5-amine
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Overview
Description
N-(4-chlorobenzyl)-2-(furan-2-yl)-4-(phenylsulfonyl)oxazol-5-amine is a complex organic compound that features a combination of aromatic and heterocyclic structures
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-chlorobenzyl)-2-(furan-2-yl)-4-(phenylsulfonyl)oxazol-5-amine typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the oxazole ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the furan ring: This step might involve a coupling reaction using a furan derivative.
Attachment of the benzenesulfonyl group: This can be done via sulfonylation reactions using sulfonyl chlorides.
Addition of the 4-chlorophenylmethyl group: This step might involve a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the furan ring or the benzenesulfonyl group.
Reduction: Reduction reactions could target the oxazole ring or the chlorophenyl group.
Substitution: Nucleophilic or electrophilic substitution reactions could occur at various positions on the aromatic rings.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halides, sulfonyl chlorides, amines.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Scientific Research Applications
Chemistry
In chemistry, this compound could be used as a building block for the synthesis of more complex molecules or as a reagent in various organic reactions.
Biology
In biological research, it might be investigated for its potential as a bioactive molecule, possibly exhibiting antimicrobial, anti-inflammatory, or anticancer properties.
Medicine
In medicinal chemistry, derivatives of this compound could be explored for their potential as therapeutic agents, targeting specific enzymes or receptors.
Industry
In industry, the compound could be used in the development of new materials, such as polymers or coatings, due to its unique structural properties.
Mechanism of Action
The mechanism of action of N-(4-chlorobenzyl)-2-(furan-2-yl)-4-(phenylsulfonyl)oxazol-5-amine would depend on its specific application. For example, if used as a drug, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions.
Comparison with Similar Compounds
Similar Compounds
- 4-(benzenesulfonyl)-N-[(4-methylphenyl)methyl]-2-(furan-2-yl)-1,3-oxazol-5-amine
- 4-(benzenesulfonyl)-N-[(4-chlorophenyl)methyl]-2-(thiophen-2-yl)-1,3-oxazol-5-amine
Uniqueness
The uniqueness of N-(4-chlorobenzyl)-2-(furan-2-yl)-4-(phenylsulfonyl)oxazol-5-amine lies in its specific combination of functional groups and aromatic systems, which may confer distinct chemical reactivity and biological activity compared to similar compounds.
Properties
IUPAC Name |
4-(benzenesulfonyl)-N-[(4-chlorophenyl)methyl]-2-(furan-2-yl)-1,3-oxazol-5-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15ClN2O4S/c21-15-10-8-14(9-11-15)13-22-19-20(23-18(27-19)17-7-4-12-26-17)28(24,25)16-5-2-1-3-6-16/h1-12,22H,13H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VPZHMIIZXUOVRW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)C2=C(OC(=N2)C3=CC=CO3)NCC4=CC=C(C=C4)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15ClN2O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.9 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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